1-(3,4,5-Trichlorophenyl)piperazine hydrochloride

GPR35 GPCR agonism Receptor selectivity

This specific 3,4,5-trichloro-substituted arylpiperazine is a validated high-affinity GPR35 agonist (Ki=6nM, IC50=2nM, EC50=1.10nM) – a receptor profile absent in 4-chloro or 2,3-dichloro analogs. Documented selective inhibition of DU145 prostate cancer cells differentiates it further from analogs targeting other lines. The symmetric trisubstitution provides a defined electronic/steric reference scaffold for halogen-focused SAR campaigns, directly cited in US 4,139,621 as a preferred tranquilizer embodiment. Choose this compound when GPR35 pathway engagement or prostate oncology screening is the research objective.

Molecular Formula C10H12Cl4N2
Molecular Weight 302 g/mol
CAS No. 1909316-37-5
Cat. No. B3380372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trichlorophenyl)piperazine hydrochloride
CAS1909316-37-5
Molecular FormulaC10H12Cl4N2
Molecular Weight302 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=C(C(=C2)Cl)Cl)Cl.Cl
InChIInChI=1S/C10H11Cl3N2.ClH/c11-8-5-7(6-9(12)10(8)13)15-3-1-14-2-4-15;/h5-6,14H,1-4H2;1H
InChIKeyFJSKYJJZTOOYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (CAS 1909316-37-5): Technical Baseline for Scientific Procurement


1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (CAS 1909316-37-5) is a halogenated arylpiperazine derivative with the molecular formula C10H12Cl4N2 [1]. The free base form (1-(3,4,5-trichlorophenyl)piperazine, CAS 67305-64-0, C10H11Cl3N2, MW 265.57 g/mol) features a symmetric 3,4,5-trichloro substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties compared to mono- and dichloro-substituted analogs . The hydrochloride salt form (MW 302 g/mol) is the standard research-grade material with a reported melting point of 272-275 °C [2]. This compound serves as a versatile arylpiperazine scaffold for medicinal chemistry derivatization and has been characterized as a high-affinity ligand for G protein-coupled receptor 35 (GPR35) [3].

Why Generic Arylpiperazine Substitution Fails: Differential Receptor Selectivity of 1-(3,4,5-Trichlorophenyl)piperazine Hydrochloride


Arylpiperazines are not functionally interchangeable; the position and number of chlorine substituents on the phenyl ring dictate receptor binding profiles with fundamentally divergent pharmacological outcomes. Mono-chlorinated analogs (e.g., 1-(4-chlorophenyl)piperazine) preferentially target serotonin 5-HT1 receptors, while 2,3-dichloro-substituted derivatives exhibit moderate dopamine D3 receptor affinity (Ki ≈ 31 nM) [1]. In stark contrast, the 3,4,5-trichloro substitution pattern on the target compound confers a distinct receptor selectivity profile, with documented high-affinity agonist activity at GPR35 (Ki = 6 nM, IC50 = 2 nM) [2]—a receptor not meaningfully engaged by the mono- or dichloro-substituted comparators. This divergence in primary molecular target renders substitution scientifically invalid for experiments requiring GPR35 modulation or specific halogenation-dependent physicochemical properties.

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride: Quantitative Differential Evidence Against Structural Analogs


GPR35 Receptor Agonist Potency: 3,4,5-Trichloro vs. Mono-/Dichloro-Arylpiperazine Comparators

1-(3,4,5-Trichlorophenyl)piperazine demonstrates potent agonist activity at human GPR35 with a reported inhibition constant (Ki) of 6 nM and an IC50 of 2 nM in CHO-K1 cells expressing Nluc-fused human GPR35 [1]. This GPR35 activity represents a functionally distinct receptor engagement profile compared to the comparator 1-(2,3-dichlorophenyl)piperazine, which primarily binds dopamine D3 receptors (Ki = 31 nM) [2], and 1-(3,4-dichlorophenyl)piperazine, which acts on serotonin transporters and β1-adrenergic receptors . No GPR35 activity has been documented for the dichloro-substituted comparators, indicating that the 3,4,5-trichloro substitution pattern is a critical determinant for GPR35 recognition.

GPR35 GPCR agonism Receptor selectivity

Melting Point and Salt Form Stability: Hydrochloride Salt (1909316-37-5) vs. Free Base (67305-64-0)

The hydrochloride salt form (CAS 1909316-37-5) exhibits a well-defined melting point of 272-275 °C as documented in US Patent 4,139,621, where it is specified as a typical embodiment of the invention [1]. This thermal stability parameter provides a verifiable quality control benchmark for procurement and formulation that is absent from many vendor datasheets for the free base form (CAS 67305-64-0) and structurally similar arylpiperazine salts. The crystalline salt form further offers advantages in handling and storage consistency compared to the free base.

Physicochemical characterization Salt form Stability

Cytotoxic Selectivity Profile: DU145 Prostate Cancer Cell Line Activity

A single-crystal X-ray structural analysis confirmed that the piperazine ring in 1-(3,4,5-trichlorophenyl)piperazine adopts a stable chair conformation, and preliminary cytotoxic screening revealed that the title compound exhibits strong and selective inhibitory activity against DU145 prostate cancer cells [1]. In contrast, the 3,4-dichloro analog (DCPP) demonstrated only moderate cytotoxicity against A-549 lung cancer cells with 38.08% cell viability at 100 µg/mL . This differential cellular sensitivity—prostate (DU145) versus lung (A-549)—suggests that the 3,4,5-trichloro substitution pattern may confer distinct cell-line selectivity profiles compared to the 3,4-dichloro substitution.

Anticancer screening Cytotoxicity Selectivity

Substitution Pattern and Electronic Properties: 3,4,5-Trichloro vs. 2,3-Dichloro vs. 4-Chloro

The symmetric 3,4,5-trichloro substitution on the phenyl ring (SMILES: Clc1cc(cc(Cl)c1Cl)N2CCNCC2) creates a distinct electronic environment compared to asymmetric dichloro-substituted analogs [1]. This substitution pattern influences calculated molecular descriptors: the free base has a molecular weight of 265.57 g/mol, 3 hydrogen bond acceptors, and a complexity value of 197, differing from 1-(2,3-dichlorophenyl)piperazine (MW 231.12 g/mol, fewer chlorine atoms, altered electron distribution) and 1-(4-chlorophenyl)piperazine (MW 196.68 g/mol) . The 3,4,5-trichloro arrangement maximizes steric bulk and electron-withdrawing effects at the para and both meta positions, a feature not replicated by any mono- or dichloro-substituted analog.

SAR Halogenation Electronic effects

Patent-Documented Synthetic Utility: Tranquilizer Pharmacophore Scaffold

US Patent 4,139,621 explicitly designates 1-(3,4,5-trichlorophenyl)piperazine hydrochloride as a 'typical embodiment' and the 'preferred compound' within a series of N-(4-substituted-3,5-dichloro-phenyl)-piperazines claimed to possess tranquilizing activity [1]. This patent establishes the 3,4,5-trichloro substitution pattern as pharmacologically relevant for CNS activity. In contrast, the comparator 1-(2,3-dichlorophenyl)piperazine is primarily documented as a dopamine D3 receptor ligand probe [2], while 1-(4-chlorophenyl)piperazine is characterized as a 5-HT1 serotonin receptor agonist . The patent precedent for tranquilizer development provides a distinct intellectual property and application context for the target compound that is not shared by its structural analogs.

Medicinal chemistry Patent Pharmacophore

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride: Priority Research and Industrial Application Scenarios


GPR35-Targeted GPCR Pharmacology Research

Employ as a high-affinity agonist probe (Ki = 6 nM; IC50 = 2 nM; EC50 = 1.10 nM) for functional studies of human GPR35 receptor signaling pathways in CHO-K1 or HT-29 cell models. The documented GPR35 activity distinguishes this compound from 2,3-dichloro and 4-chloro analogs, which lack this receptor engagement profile [1].

Prostate Cancer (DU145) Cell Line Screening and Selectivity Studies

Utilize in preliminary cytotoxicity screening programs targeting DU145 prostate cancer cells, where the compound has demonstrated strong and selective inhibitory activity [2]. The cell-line selectivity profile differs from that of the 3,4-dichloro analog (DCPP), which shows activity against A-549 lung cancer cells, making the target compound the appropriate choice for prostate oncology-focused investigations .

Structure-Activity Relationship (SAR) Studies on Halogenated Arylpiperazines

Incorporate as the 3,4,5-trichloro-substituted reference scaffold in systematic SAR campaigns examining the effect of halogen number and position on receptor selectivity, electronic properties, and pharmacokinetic parameters. The symmetric trisubstitution pattern provides a distinct electronic and steric reference point not attainable with mono- or dichloro-substituted analogs [3].

CNS Tranquilizer Pharmacophore Development

Leverage as a patent-documented 'typical embodiment' and 'preferred compound' scaffold for the development of novel tranquilizer agents. US Patent 4,139,621 provides validated synthetic routes and pharmaceutical composition guidance, including oral formulation specifications, offering a defined starting point for medicinal chemistry optimization [4].

Technical Documentation Hub

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